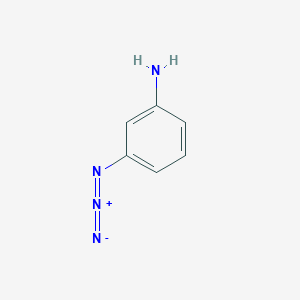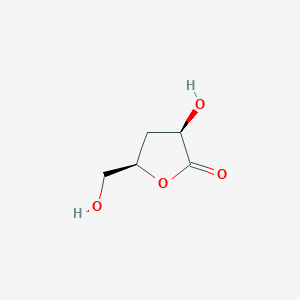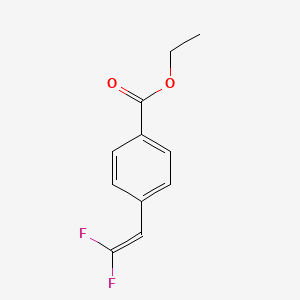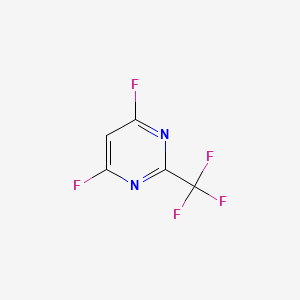
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride (DFMBSC) is an organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and other organic solvents. DFMBSC is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles and carbon-carbon bond formation. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated peptides and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as FBBSC, and form a covalent bond. This covalent bond is then broken, and the desired product is formed. Additionally, this compound can act as a catalyst in various reactions, such as the synthesis of heterocycles and carbon-carbon bond formation.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it has been shown to have some biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinases, which are involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is corrosive and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.
Orientations Futures
There are several potential future directions for research involving 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted into its potential as a catalyst in organic reactions and its use in the synthesis of fluorinated compounds. Finally, further research could be conducted into its use in the synthesis of agrochemicals and other organic molecules.
Méthodes De Synthèse
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is synthesized through a nucleophilic substitution reaction between 4-fluorobenzene-1-sulfonyl chloride (FBBSC) and 2,2-difluoromethyl-1,3-dioxolane (DFMD). The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar solvent, such as dimethylformamide. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a fluorinated sulfonate anion, and the subsequent formation of the desired product.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUHOAQBKHFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)






![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)



